molecular formula C5H11ClF3NO B6182024 rac-(2R,3S)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride CAS No. 2613299-71-9

rac-(2R,3S)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride

Cat. No.: B6182024
CAS No.: 2613299-71-9
M. Wt: 193.6
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(2R,3S)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride is an organic compound that features a trifluoromethyl group, a methoxy group, and an amine functional group. It possesses chirality, making it a racemic mixture of two enantiomers, (2R,3S) and (2S,3R). The hydrochloride salt form ensures its stability and solubility in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3S)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride typically involves multiple steps. A common starting material is 1,1,1-trifluoro-2-butanone. The methoxy group can be introduced via methoxylation using sodium methoxide in methanol. Following this step, reductive amination with an appropriate amine source can introduce the amine functionality. These reactions are typically carried out under mild conditions to preserve the integrity of the trifluoromethyl group.

Industrial Production Methods

For large-scale production, an optimized route involving continuous flow chemistry might be employed. This method enhances the efficiency and scalability of the synthesis process, allowing for better control over reaction conditions, minimizing side reactions, and ensuring higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3S)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride can participate in various chemical reactions:

  • Substitution: : The amine group can undergo nucleophilic substitution reactions.

  • Oxidation: : The methoxy group can be oxidized under specific conditions.

  • Reduction: : The ketone precursor can be reduced during synthesis.

Common Reagents and Conditions

  • Nucleophilic Substitution: : Reagents such as alkyl halides or acyl chlorides in the presence of a base.

  • Oxidation: : Reagents such as potassium permanganate or chromium trioxide.

  • Reduction: : Commonly utilized reagents include sodium borohydride or lithium aluminum hydride.

Major Products Formed

  • Substitution reactions typically yield alkylated or acylated products.

  • Oxidation may lead to the formation of corresponding aldehydes or acids.

  • Reduction generally produces the desired amine from the ketone intermediate.

Scientific Research Applications

rac-(2R,3S)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride finds applications across various scientific fields:

  • Chemistry: : As a building block for complex organic synthesis, particularly in medicinal chemistry for drug development.

  • Biology: : Used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.

  • Medicine: : Investigated for potential therapeutic properties, especially in the modulation of neurotransmitter systems.

  • Industry: : Employed in the synthesis of agrochemicals and materials science for creating specialized polymers.

Mechanism of Action

The exact mechanism by which rac-(2R,3S)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride exerts its effects depends on its specific application:

  • Molecular Targets: : It can interact with various enzymes and receptors, particularly those involved in metabolic pathways.

  • Pathways Involved: : The trifluoromethyl group can influence the electron distribution in the molecule, affecting its reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-2-methoxyethane: : Lacks the amine group, making it less versatile in organic synthesis.

  • 1,1,1-Trifluoro-3-methoxypropane: : Has a different carbon chain length, influencing its reactivity.

  • 1,1,1-Trifluoro-2-aminoethane: : Does not contain the methoxy group, limiting its potential reactions.

Highlighting Uniqueness

rac-(2R,3S)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride is unique due to its combination of a trifluoromethyl group, methoxy group, and amine functionality in a single molecule. This combination allows for a wide range of chemical reactions and applications, particularly in drug development, where such functional groups can modulate biological activity and pharmacokinetics.

Properties

CAS No.

2613299-71-9

Molecular Formula

C5H11ClF3NO

Molecular Weight

193.6

Purity

95

Origin of Product

United States

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